molecular formula C13H19ClN2O B2935712 N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride CAS No. 1956386-40-5

N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B2935712
CAS No.: 1956386-40-5
M. Wt: 254.76
InChI Key: ZOQVWMCDXVFYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1956386-40-5 . It has a molecular weight of 254.76 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);1H . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a white solid . The compound is stored at room temperature .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride derivatives have been evaluated for their potential in treating cognitive disorders through anti-acetylcholinesterase (anti-AChE) activity. A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that substitutions on the benzamide significantly enhanced anti-AChE activity. Specifically, compound 21 was identified as a potent inhibitor, suggesting its utility in developing antidementia agents (Sugimoto et al., 1990).

Metal Complexes and Antibacterial Activity

Another study by Khatiwora et al. (2013) synthesized metal complexes of benzamides, including derivatives similar to this compound, to assess their structural characteristics and antibacterial activity. These complexes demonstrated improved activity against various bacterial strains compared to the free ligands, indicating potential applications in developing new antibacterial agents (Khatiwora et al., 2013).

Antineoplastic Tyrosine Kinase Inhibition

In the field of oncology, Gong et al. (2010) studied the metabolism of Flumatinib, a compound structurally related to this compound, in chronic myelogenous leukemia patients. The study provided insights into the metabolic pathways of Flumatinib, highlighting the role of this compound derivatives in developing antineoplastic agents (Gong et al., 2010).

Cannabinoid Receptor Interaction

Research by Shim et al. (2002) on the molecular interaction of cannabinoid receptor antagonists showcased the significance of piperidine derivatives in understanding receptor-ligand interactions. This study underscores the therapeutic potential of this compound in designing drugs targeting the cannabinoid system (Shim et al., 2002).

Analgesic and Antidepressive Effects

A study on δ-opioid mechanisms by Nozaki et al. (2012) explored the analgesic and antidepressive effects of novel δ-opioid agonists, providing a foundation for using this compound derivatives in pain management and depression treatment (Nozaki et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride” can be found online . It’s important to handle this compound with care and use appropriate personal protective equipment.

Properties

IUPAC Name

N-methyl-3-piperidin-4-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQVWMCDXVFYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.